molecular formula C13H11ClF2N2O2 B10911585 Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10911585
M. Wt: 300.69 g/mol
InChI Key: QXMZFSCEGYDPSU-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorobenzyl group, a difluoromethyl group, and a pyrazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Incorporation of the difluoromethyl group: The difluoromethyl group can be introduced through a difluoromethylation reaction, often involving difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Methyl 1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the difluoromethyl group, which may result in different biological activities.

    Methyl 1-(2-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate: Contains a fluorobenzyl group instead of a chlorobenzyl group, potentially affecting its chemical reactivity and biological properties.

    Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Features a trifluoromethyl group instead of a difluoromethyl group, which may influence its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)9-7-18(17-11(9)12(15)16)6-8-4-2-3-5-10(8)14/h2-5,7,12H,6H2,1H3

InChI Key

QXMZFSCEGYDPSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=CC=CC=C2Cl

Origin of Product

United States

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